2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide
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Overview
Description
2-(2,3-Dihydrocyclopenta[b]indol-4(1H)-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide is a complex organic compound known for its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves a multi-step process:
Cyclization: : Formation of the indole ring through Fischer indole synthesis or other suitable cyclization techniques.
Oxadiazole Formation: : Synthesis of the 1,2,4-oxadiazole moiety, commonly via reaction of amidoximes with carboxylic acids or their derivatives.
Coupling Reactions: : The final assembly involves coupling of the indole and oxadiazole units, often facilitated by reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-Dicyclohexylcarbodiimide) under controlled conditions.
Industrial Production Methods: For industrial-scale production, optimizations are implemented to enhance yield and purity. These include automated synthesis protocols, high-throughput screening for optimal conditions, and the use of advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : Undergoes oxidation reactions typically with agents like potassium permanganate or hydrogen peroxide, leading to oxidized derivatives.
Reduction: : Can be reduced using agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Substitution: : Reacts with various electrophiles and nucleophiles, enabling substitution reactions on the aromatic and indole rings.
Common Reagents and Conditions:
Oxidation: : Potassium permanganate in an alkaline medium.
Reduction: : Hydrogenation over palladium on carbon (Pd/C).
Substitution: : Halogenation with N-bromosuccinimide (NBS), nitration with nitric acid in sulfuric acid.
Major Products:
Oxidized derivatives: : Resulting from oxidation processes, varying based on the degree of oxidation.
Reduced products: : Typically more saturated compounds after hydrogenation.
Substituted products: : Different functionalized compounds depending on the substituents introduced.
Scientific Research Applications
Chemistry:
Used as a starting material in the synthesis of other complex organic molecules.
Studied for its reactivity and stability in various chemical environments.
Biology and Medicine:
Explored for potential pharmacological properties, including anti-inflammatory and anticancer activities.
Used in the development of novel therapeutic agents and drug discovery.
Industry:
Investigated for its potential use in the production of high-performance materials and polymers.
Applied in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which 2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. It may modulate biological pathways through binding interactions, altering the activity of key proteins and signaling cascades. The exact molecular targets and pathways can vary depending on the specific biological context and applications being investigated.
Comparison with Similar Compounds
Similar compounds include other indole derivatives and oxadiazole-containing molecules, such as:
2-(2,3-Dihydro-1H-indol-4-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide: : Differing primarily in the degree of saturation of the indole ring.
N-((3-Phenyl-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-indol-4-yl)acetamide: : Featuring an unsubstituted indole ring.
Various oxadiazole-based compounds: : With different substituents on the oxadiazole ring.
Properties
IUPAC Name |
2-(2,3-dihydro-1H-cyclopenta[b]indol-4-yl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2/c27-20(23-13-21-24-22(25-28-21)15-7-2-1-3-8-15)14-26-18-11-5-4-9-16(18)17-10-6-12-19(17)26/h1-5,7-9,11H,6,10,12-14H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVGKVQUMSSZIMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C3=CC=CC=C23)CC(=O)NCC4=NC(=NO4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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